molecular formula C15H17ClN2O3S B15221497 2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate

2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate

Cat. No.: B15221497
M. Wt: 340.8 g/mol
InChI Key: OXKQKSFTKFPRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes an azetidine ring, a chloropyridine moiety, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a chloropyridine group. The final step involves the addition of the methylbenzenesulfonate group under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Azetidin-3-yl)-5-chloropyridine 4-methylbenzenesulfonate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H17ClN2O3S

Molecular Weight

340.8 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-chloropyridine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H9ClN2.C7H8O3S/c9-7-1-2-8(11-5-7)6-3-10-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,10H,3-4H2;2-5H,1H3,(H,8,9,10)

InChI Key

OXKQKSFTKFPRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.